Cas no 1006480-96-1 (3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine)
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine Chemical and Physical Properties
Names and Identifiers
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- [3-(4-氯-3,5-二甲基-1H-吡唑-1-基)丁基]胺
- AKOS B024127
- AKOS PAO-1081
- ART-CHEM-BB B024127
- [3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
- 3-(4-chloro-3,5-dimethylpyrazol-1-yl)butan-1-amine
- BBL040274
- STK350095
- LS-06494
- CS-0215261
- ALBB-021575
- EN300-230213
- AKOS000308963
- MFCD06805044
- 1006480-96-1
- H33085
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine
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- MDL: MFCD06805044
- Inchi: 1S/C9H16ClN3/c1-6(4-5-11)13-8(3)9(10)7(2)12-13/h6H,4-5,11H2,1-3H3
- InChI Key: OTYQGRZUYTXIOJ-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C=1C)C(C)CCN
Computed Properties
- Exact Mass: 201.1032752Da
- Monoisotopic Mass: 201.1032752Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.8
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C277615-100mg |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 100mg |
$ 185.00 | 2022-04-28 | ||
| TRC | C277615-250mg |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 250mg |
$ 380.00 | 2022-04-28 | ||
| TRC | C277615-500mg |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 500mg |
$ 600.00 | 2022-04-28 | ||
| Chemenu | CM483792-1g |
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
1006480-96-1 | 97% | 1g |
$320 | 2022-06-14 | |
| abcr | AB412908-250 mg |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 250MG |
€231.60 | 2022-03-02 | ||
| abcr | AB412908-1 g |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 1g |
€398.20 | 2022-03-02 | ||
| abcr | AB412908-5 g |
[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amine |
1006480-96-1 | 5g |
€974.50 | 2022-03-02 | ||
| Enamine | EN300-230213-0.05g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
1006480-96-1 | 91% | 0.05g |
$89.0 | 2024-06-20 | |
| Enamine | EN300-230213-0.1g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
1006480-96-1 | 91% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-230213-0.25g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine |
1006480-96-1 | 91% | 0.25g |
$189.0 | 2024-06-20 |
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine Suppliers
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butylamine
Exploring the Potential of 3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine: A Comprehensive Overview
3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine, also known by its CAS number 1006480-96-1, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a unique structure that combines a pyrazole ring with an alkyl chain. The pyrazole ring, which is a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is substituted with chlorine and two methyl groups at positions 4, 3, and 5, respectively. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and biological assays.
The synthesis of 3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine typically involves multi-step processes that include nucleophilic substitution, condensation reactions, and hydrogenation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyrazole ring under mild conditions. These developments not only enhance the yield but also reduce the environmental footprint of the synthesis process.
In terms of applications, this compound has shown promise in several areas. One notable application is its role as an intermediate in drug discovery. The pyrazole moiety is known for its ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of 3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine exhibit potent inhibitory activity against specific kinase enzymes associated with cancer progression. This suggests potential utility in developing targeted therapies for oncological conditions.
Beyond pharmacology, this compound has also found applications in agrochemicals. Its ability to interact with plant hormones and influence growth regulators has led to investigations into its use as a plant growth enhancer or pest control agent. Preliminary field trials indicate that formulations containing this compound can improve crop yields under stress conditions such as drought or pest infestation.
The physical properties of 3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine are equally intriguing. It exists as a crystalline solid with a melting point around 95°C and a boiling point exceeding 250°C under standard pressure. Its solubility profile shows moderate solubility in polar solvents such as water and ethanol, while it is sparingly soluble in non-polar solvents like hexane. These properties make it suitable for both solution-phase reactions and solid-state synthesis techniques.
Recent research has also delved into the environmental fate and toxicity of this compound. Studies conducted using biodegradation assays reveal that it undergoes slow microbial degradation under aerobic conditions. However, its persistence in aquatic environments raises concerns about potential bioaccumulation in aquatic organisms. Regulatory agencies are currently evaluating its environmental impact to determine appropriate guidelines for its safe handling and disposal.
In conclusion, 3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Butylamine, CAS No. 100648096, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research in drug development, agrochemistry, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern chemistry.
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